Hept-6-en-1-yl methanesulfonate
Description
Hept-6-en-1-yl methanesulfonate is a sulfonate ester with the molecular structure CH₃SO₃-(CH₂)₅CH₂CH=CH₂. Its molecular formula is C₈H₁₄O₃S, and its approximate molecular weight is 190.26 g/mol. This compound features a terminal alkene group (at the 6-position of the heptyl chain) and a methanesulfonate ester functional group. Sulfonate esters are widely used as alkylating agents in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity. The presence of the alkene group in this compound may confer additional reactivity, such as participation in cycloaddition or polymerization reactions, distinguishing it from simpler alkyl sulfonates .
Properties
IUPAC Name |
hept-6-enyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPCNXOXMSQWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495713 | |
| Record name | Hept-6-en-1-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-37-7 | |
| Record name | Hept-6-en-1-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-en-1-yl methanesulfonate can be synthesized from hept-6-en-1-ol and methanesulfonyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves continuous addition of methanesulfonyl chloride to a solution of hept-6-en-1-ol and a base in a suitable solvent. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Hept-6-en-1-yl methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the methanesulfonate group is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.
Conditions: These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with sodium iodide in acetone yields hept-6-en-1-yl iodide .
Scientific Research Applications
Hept-6-en-1-yl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Material Science: It is utilized in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of hept-6-en-1-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the carbon-oxygen bond in the methanesulfonate group. This intermediate can then react with nucleophiles to form new carbon-nucleophile bonds. The methanesulfonate group acts as a leaving group, facilitating the substitution reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between Hept-6-en-1-yl methanesulfonate and related sulfonate compounds:
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₁₄O₃S | Methanesulfonate ester, terminal alkene | 7-carbon chain with terminal double bond |
| Ethyl methanesulfonate (EMS) | C₃H₈O₃S | Methanesulfonate ester | Short ethyl chain |
| Sodium 1-heptanesulfonate | C₇H₁₅NaO₃S | Sulfonic acid salt (sodium) | Fully saturated 7-carbon chain |
| Sodium 2-methylprop-2-ene-1-sulfonate | C₄H₅NaO₃S | Sulfonic acid salt (sodium), alkene | Branched alkene (allyl group) |
Physical Properties and Handling
- No specific toxicity data are available in the provided evidence, but structural analogs suggest moderate to high hazard .
- Sodium sulfonates : These salts pose lower inhalation risks due to low volatility but may require controls for dust generation .
Biological Activity
Hept-6-en-1-yl methanesulfonate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a heptene chain with a methanesulfonate group, which contributes to its reactivity and biological interactions. The structure can be represented as follows:
The primary mechanism of action for this compound involves alkylation of nucleophilic sites within biological molecules. This alkylation can lead to:
- Inhibition of Enzyme Activity : The compound can covalently bond with enzymes, disrupting their function.
- Disruption of DNA Replication : By interacting with nucleic acids, it may interfere with cellular replication processes.
- Induction of Cellular Apoptosis : The compound has been shown to trigger programmed cell death in certain cellular environments.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro tests have shown varying degrees of activity against different bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | 512 µg/mL |
| Candida species | Low activity observed |
These findings suggest that while the compound exhibits moderate antibacterial properties, its antifungal activity remains limited compared to conventional antimycotics .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can affect cell viability depending on concentration:
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 1.0 × 10^-4 | 100.4 |
| 1.0 × 10^-3 | 98.5 |
| 1.0 × 10^-2 | 89.7 |
| ≥ 1.0 × 10^-1 | < 10 |
As concentration increases, the cytotoxic effects become more pronounced, indicating a dose-dependent relationship .
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound in various contexts:
- Enzyme Mechanisms : Research has utilized the compound as a substrate in biochemical assays to study enzyme kinetics and mechanisms.
- Drug Development : Its potential as a prodrug for targeted therapies has been investigated, particularly in the context of drug delivery systems.
- Synthesis Applications : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, showcasing its versatility in organic chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
